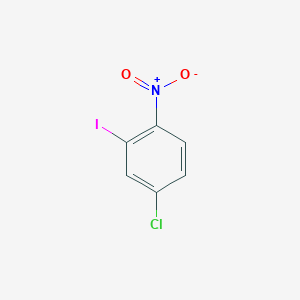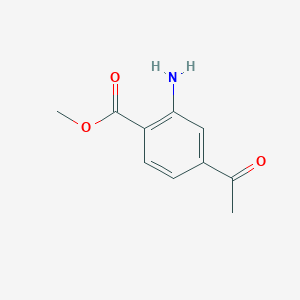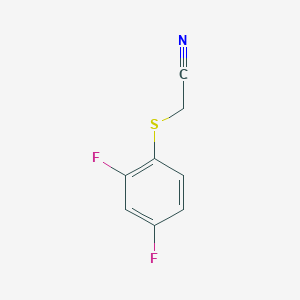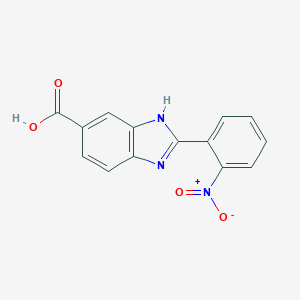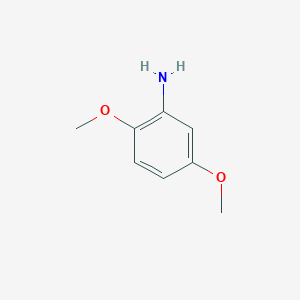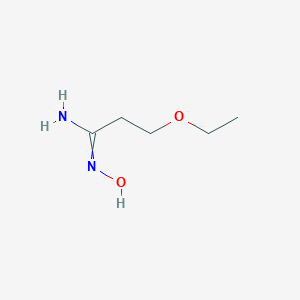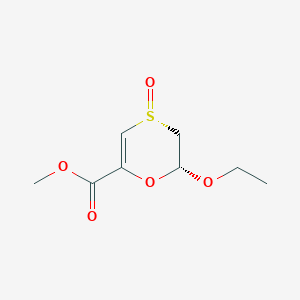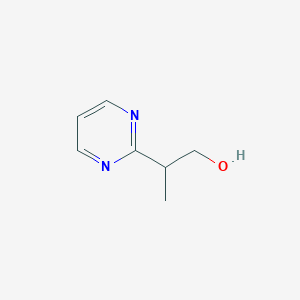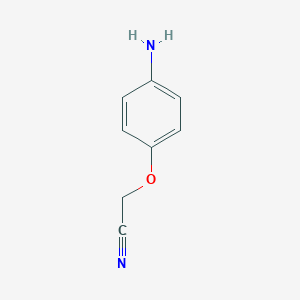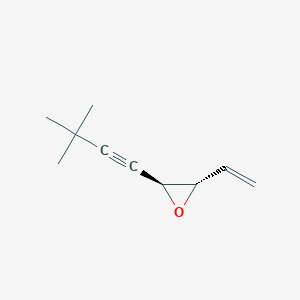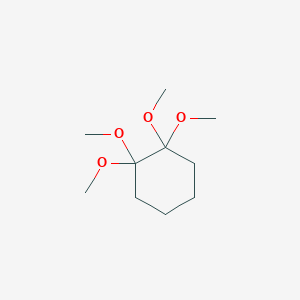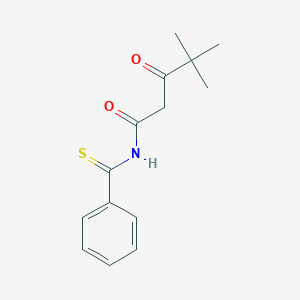
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)-, commonly known as PTM, is a thioamide compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is synthesized through a multistep process that involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenyl isothiocyanate.
作用機序
The mechanism of action of PTM is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. PTM has been shown to form complexes with metal ions such as copper, zinc, and iron, which can then interact with biological molecules such as proteins and DNA.
生化学的および生理学的効果
PTM has been shown to exhibit antimicrobial, antifungal, and antitumor properties in vitro. PTM has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, PTM has been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
実験室実験の利点と制限
One advantage of using PTM in lab experiments is its ability to form stable complexes with metal ions, which can be used in various applications such as drug delivery and catalysis. Another advantage of PTM is its relatively simple synthesis method, which allows for easy preparation in the lab.
One limitation of using PTM in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation of PTM is its potential toxicity, which requires careful handling in the lab.
将来の方向性
There are several future directions for research on PTM, including:
1. Studying the mechanism of action of PTM in more detail to better understand its interactions with metal ions and biological molecules.
2. Investigating the potential use of PTM in drug delivery systems, particularly for the delivery of metal-based drugs.
3. Developing new materials based on PTM for applications in areas such as gas storage, sensing, and separation.
4. Exploring the potential use of PTM in catalysis, particularly for the oxidation of alcohols and reduction of nitroarenes.
5. Investigating the potential use of PTM in agriculture as a fungicide or pesticide.
Conclusion:
PTM is a thioamide compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is synthesized through a multistep process and has been extensively studied for its potential use in medicinal chemistry, materials science, and catalysis. PTM has been shown to exhibit antimicrobial, antifungal, and antitumor properties in vitro and has the potential to form stable complexes with metal ions for use in various applications. While there are limitations to using PTM in lab experiments, there are several future directions for research on PTM that could lead to new applications and discoveries.
合成法
The synthesis of PTM involves a multistep process that starts with the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenyl isothiocyanate. This reaction forms 4,4-dimethyl-3-oxo-N-(phenylthio)pentanamide, which is then treated with hydrogen peroxide and hydrochloric acid to form PTM. The yield of PTM is around 70%, and the purity can be increased through recrystallization.
科学的研究の応用
PTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, PTM has been shown to possess antimicrobial, antifungal, and antitumor properties. PTM has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In materials science, PTM has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. PTM has also been studied for its potential use in catalysis, where it has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
特性
CAS番号 |
178408-10-1 |
|---|---|
製品名 |
Pentanamide, 4,4-dimethyl-3-oxo-N-(phenylthioxomethyl)- |
分子式 |
C14H17NO2S |
分子量 |
263.36 g/mol |
IUPAC名 |
N-(benzenecarbonothioyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)11(16)9-12(17)15-13(18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18) |
InChIキー |
VGHDLKHNJQZHBV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=CC=C1 |
正規SMILES |
CC(C)(C)C(=O)CC(=O)NC(=S)C1=CC=CC=C1 |
その他のCAS番号 |
178408-10-1 |
同義語 |
N-(benzenecarbonothioyl)-4,4-dimethyl-3-oxo-pentanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
![1-[(3-Methylphenyl)methyl]indole-4-carbaldehyde](/img/structure/B66091.png)
